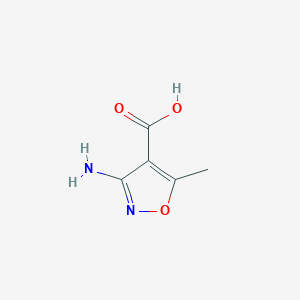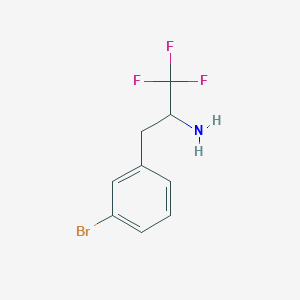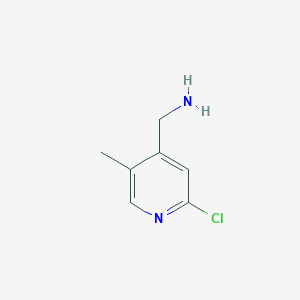
3-(Bromomethyl)-5-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-5-isopropylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-isopropylpyridine typically involves the bromination of 5-isopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group of the pyridine ring.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. This could include continuous flow reactors where the reaction conditions can be tightly controlled to optimize yield and purity. The use of solvents like carbon tetrachloride (CCl4) or xylene can aid in the bromination process by facilitating the removal of by-products and improving the overall efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-5-isopropylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 3-(hydroxymethyl)-5-isopropylpyridine, 3-(alkoxymethyl)-5-isopropylpyridine, and 3-(aminomethyl)-5-isopropylpyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 3-methyl-5-isopropylpyridine.
Applications De Recherche Scientifique
3-(Bromomethyl)-5-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group that can be further modified.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving pyridine derivatives.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-5-isopropylpyridine depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar in structure but with a methyl group instead of an isopropyl group.
3-(Chloromethyl)-5-isopropylpyridine: Similar but with a chlorine atom instead of a bromine atom.
3-(Bromomethyl)-5-ethylpyridine: Similar but with an ethyl group instead of an isopropyl group.
Uniqueness
3-(Bromomethyl)-5-isopropylpyridine is unique due to the presence of both the bromomethyl and isopropyl groups, which provide distinct reactivity and steric properties
Propriétés
Formule moléculaire |
C9H12BrN |
|---|---|
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
3-(bromomethyl)-5-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4H2,1-2H3 |
Clé InChI |
XUHBAALKWXVDMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)

![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)





![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)




